4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c20-11-14-3-5-16(6-4-14)29(26,27)25-9-1-2-15(13-25)10-18-23-19(24-28-18)17-12-21-7-8-22-17/h3-8,12,15H,1-2,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZWEOUWMJSAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex molecule that incorporates several pharmacologically significant moieties, including pyrazine, oxadiazole, and piperidine. This article reviews its biological activity based on recent research findings, case studies, and various experimental evaluations.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrazin-2-yl group.
- A 1,2,4-oxadiazol-5-yl moiety.
- A piperidin ring.
- A sulfonyl functional group attached to a benzonitrile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Compounds related to oxadiazoles have shown activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, with some derivatives achieving moderate to strong inhibition .
2. Enzyme Inhibition
The compound’s potential as an enzyme inhibitor has been explored:
- It has been reported that related compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in managing conditions like Alzheimer's disease and urinary infections respectively .
3. Anticancer Potential
The oxadiazole derivatives have been recognized for their anticancer properties:
- Studies have demonstrated that these compounds can induce cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
Study 1: Antitubercular Activity
A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds displayed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
Study 2: Enzyme Inhibition Profile
Research on synthesized oxadiazole derivatives showed high efficacy as urease inhibitors with IC50 values significantly lower than standard drugs used for comparison. This suggests their potential utility in treating infections caused by urease-producing organisms .
Data Tables
| Activity Type | Tested Compound | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Oxadiazole derivatives against S. typhi | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase inhibitors | IC50 values < 10 μM |
| Anticancer | Oxadiazole derivatives on cancer cell lines | Induced apoptosis in tested cells |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the pyrazinyl and piperidinyl groups in this compound may enhance its efficacy against various cancer cell lines. For example, studies have shown that derivatives of oxadiazole can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. The piperidine and oxadiazole functionalities are known to interact with microbial enzymes and disrupt cellular functions, leading to bactericidal effects . Preliminary studies have highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria.
Inhibition of Kinase Activity
This compound has been identified as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which play a critical role in cellular signaling pathways related to growth and metabolism. Inhibiting PI3K activity can be beneficial in treating various disorders, including cancer and inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure effectively inhibited the proliferation of breast cancer cells. The mechanism involved the downregulation of key signaling pathways associated with cell survival .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various oxadiazole derivatives, including those structurally related to the compound . Results indicated that these compounds exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their potential use as therapeutic agents in treating infections .
Preparation Methods
Formation of Pyrazine-2-carbonitrile Amidoxime
Pyrazine-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to generate the amidoxime precursor. Source reports analogous conditions (300 mg scale, 6 h at 100°C) yielding 85-90% conversion (¹H NMR monitoring).
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 100°C | |
| Time | 6 h | |
| Catalyst | 4-DMAP acetate |
Cyclization to 1,2,4-Oxadiazole Core
The amidoxime undergoes [3+2] cyclization with bromoacetic acid in 1,4-dioxane, employing triphenylphosphine (PPh₃) as a dehydrating agent. This method adapts protocols from, where analogous reactions achieve 70-75% isolated yields.
Optimized Cyclization Parameters
- Molar ratio : Amidoxime : Bromoacetic acid = 1 : 1.2
- Reaction time : 18 h at 40°C
- Workup : Silica plug filtration with ethyl acetate elution
Functionalization of Piperidine Moiety
Alkylation with Oxadiazole-Methyl Group
The bromomethyl-oxadiazole intermediate reacts with piperidine in acetonitrile using K₂CO₃ as base. Source validates this approach, demonstrating 65% yield for comparable N-alkylations (24 h, room temperature).
Key Observations
- Excess piperidine (2.5 eq) suppresses di-alkylation byproducts
- Anhydrous conditions critical for reaction efficiency
Sulfonation and Final Coupling
Preparation of 4-Cyanobenzenesulfonyl Chloride
Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyrazine), 8.45 (d, J=8.2 Hz, 2H, benzonitrile), 3.72 (m, 2H, piperidine), 2.85 (t, J=12.1 Hz, 2H, CH₂-oxadiazole)
- HRMS (ESI+) : m/z calc. for C₂₀H₁₈N₆O₃S [M+H]⁺ 423.1234, found 423.1238
Purity Assessment
- HPLC: 98.2% (C18 column, 70:30 MeOH/H₂O)
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Cyclization | TFA, CH₂Cl₂, 50°C, 3–16 h | 88–96 | |
| Purification | Silica gel, cyclohexane/EtOAc gradient | – |
Basic: Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.6–8.0 ppm, methyl groups at δ 2.4 ppm) and confirms connectivity . reports distinct pyrazole and benzonitrile signals at δ 6.20 (s, 1H) and δ 7.78–7.75 (m, 2H), respectively.
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M]+ at m/z 224.0805 in ).
- IR Spectroscopy: Detects functional groups (e.g., nitrile C≡N stretch at ~2228 cm⁻¹, oxadiazole C=N at ~1547 cm⁻¹) .
- HPLC-PDA: Assesses purity (>95%) and detects byproducts from incomplete sulfonylation or cyclization .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs due to the piperidine-sulfonyl moiety’s affinity for hydrophobic binding pockets .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–10 µM concentrations.
- Cellular Uptake: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations.
- Positive Controls: Compare with structurally similar compounds (e.g., pyrazine-oxadiazole hybrids in showing IC₅₀ values <10 µM).
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modify Substituents:
- Pyrazine Ring: Replace with pyridine or triazine to alter electron density and hydrogen bonding .
- Benzonitrile Group: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Stereochemistry: Synthesize enantiomers of the piperidine moiety to assess chiral effects on target binding (e.g., notes R-configuration improves activity).
- Table 2: Hypothetical SAR Data
| Modification | Target Activity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 5.2 | 0.12 |
| Pyrazine → Pyridine | 8.7 | 0.25 |
| -CN → -CF₃ | 3.1 | 0.08 |
Advanced: What computational methods elucidate this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The oxadiazole’s nitrogen atoms may form hydrogen bonds with catalytic lysine residues .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS). highlights similar compounds retaining >80% binding occupancy.
- QSAR Modeling: Correlate logP and polar surface area with cellular permeability using partial least squares regression .
Advanced: How can researchers resolve contradictions in synthetic yields or bioactivity data?
Methodological Answer:
- Yield Discrepancies:
- Reaction Monitoring: Use TLC (e.g., cyclohexane/EtOAc 2:1 in ) to identify intermediates.
- Byproduct Analysis: LC-MS detects sulfonamide dimerization or oxadiazole ring-opening .
- Bioactivity Variability:
- Assay Reproducibility: Standardize cell passage numbers and serum batches.
- Metabolic Stability: Test in liver microsomes to rule out rapid degradation masking efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
